molecular formula C9H9N B11923340 3-(3-Methylphenyl)-2H-azirene CAS No. 187795-63-7

3-(3-Methylphenyl)-2H-azirene

Cat. No.: B11923340
CAS No.: 187795-63-7
M. Wt: 131.17 g/mol
InChI Key: ITJKAVYNAFEJTH-UHFFFAOYSA-N
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Description

3-(m-Tolyl)-2H-azirine is an organic compound characterized by a three-membered azirine ring attached to a meta-tolyl group. Azirines are known for their strained ring structure, which imparts unique reactivity and makes them valuable intermediates in organic synthesis. The meta-tolyl group, a derivative of toluene, further enhances the compound’s chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(m-Tolyl)-2H-azirine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of meta-tolyl hydrazine with a suitable carbonyl compound, followed by cyclization to form the azirine ring. This process often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of 3-(m-Tolyl)-2H-azirine may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(m-Tolyl)-2H-azirine undergoes various chemical reactions, including:

    Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygenated derivatives.

    Reduction: Reduction of the azirine ring can yield aziridines, which are valuable intermediates in organic synthesis.

    Substitution: The meta-tolyl group can undergo electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Oxaziridines and other oxygenated derivatives.

    Reduction: Aziridines.

    Substitution: Functionalized aromatic compounds with various substituents.

Scientific Research Applications

3-(m-Tolyl)-2H-azirine has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(m-Tolyl)-2H-azirine involves its reactivity due to the strained azirine ring. The ring strain makes it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The meta-tolyl group can also participate in reactions, enhancing the compound’s versatility. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating its precise mechanisms.

Comparison with Similar Compounds

    3-(p-Tolyl)-2H-azirine: Similar structure but with the tolyl group in the para position.

    3-(o-Tolyl)-2H-azirine: Similar structure but with the tolyl group in the ortho position.

    3-Phenyl-2H-azirine: Lacks the methyl group on the aromatic ring.

Uniqueness: 3-(m-Tolyl)-2H-azirine is unique due to the position of the tolyl group, which influences its reactivity and properties. The meta position provides distinct steric and electronic effects compared to the ortho and para isomers, making it a valuable compound for specific synthetic applications.

Properties

CAS No.

187795-63-7

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

3-(3-methylphenyl)-2H-azirine

InChI

InChI=1S/C9H9N/c1-7-3-2-4-8(5-7)9-6-10-9/h2-5H,6H2,1H3

InChI Key

ITJKAVYNAFEJTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC2

Origin of Product

United States

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